Product packaging for [(4-Bromo-benzyl)-ethyl-amino]-acetic acid(Cat. No.:)

[(4-Bromo-benzyl)-ethyl-amino]-acetic acid

Cat. No.: B11760153
M. Wt: 272.14 g/mol
InChI Key: ZDIRBNCCJYKSBT-UHFFFAOYSA-N
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Description

[(4-Bromo-benzyl)-ethyl-amino]-acetic acid is a useful research compound. Its molecular formula is C11H14BrNO2 and its molecular weight is 272.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14BrNO2 B11760153 [(4-Bromo-benzyl)-ethyl-amino]-acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl-ethylamino]acetic acid

InChI

InChI=1S/C11H14BrNO2/c1-2-13(8-11(14)15)7-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,14,15)

InChI Key

ZDIRBNCCJYKSBT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=C(C=C1)Br)CC(=O)O

Origin of Product

United States

Reductive Amination:a More Controlled and Widely Used Method to Avoid Overalkylation is Reductive Amination.masterorganicchemistry.comlibretexts.orgthis Two Step, One Pot Process Involves the Reaction of 4 Bromobenzaldehyde with Ethylamine to Form an Intermediate Imine, Which is then Reduced in Situ to the Corresponding Secondary Amine, N Ethyl 4 Bromobenzylamine. This Secondary Amine Can then Be Reacted with a Haloacetic Acid Ester E.g., Ethyl Bromoacetate in a Second Alkylation Step, Followed by Hydrolysis of the Ester to Yield the Final Product.

Alternative Synthetic Approaches and Considerations

Beyond the conventional methods, other synthetic strategies can be envisioned for the preparation of this compound. One such approach is the catalytic asymmetric α-benzylation of an N-unprotected amino acid ester. researchgate.netnih.gov This method would involve reacting a glycine (B1666218) ester with a 4-bromobenzyl alcohol derivative in the presence of a palladium catalyst and a chiral ligand to introduce the benzyl (B1604629) group. This would be followed by N-ethylation and ester hydrolysis. While more complex, this route offers the potential for stereocontrol if a chiral center were present.

Another alternative involves the direct N-alkylation of unprotected amino acids with alcohols, which is considered a greener approach as it produces water as the only byproduct. nih.gov In this scenario, N-ethylglycine could potentially be reacted with 4-bromobenzyl alcohol in the presence of a suitable catalyst.

Optimization of Reaction Parameters and Yields

The efficiency of the synthesis of this compound is highly dependent on the chosen route and the optimization of reaction conditions.

For the direct alkylation route, key parameters to optimize include the choice of base, solvent, and temperature. The use of a non-nucleophilic, sterically hindered base can help to minimize side reactions. Aprotic polar solvents are typically employed. The stoichiometry of the reactants must be carefully controlled to reduce the risk of overalkylation. The inclusion of a proton acceptor has been shown to favor the N-alkylation of secondary amines and improve yields. google.com

In the case of reductive amination , the choice of reducing agent is critical. Sodium triacetoxyborohydride is often preferred for its selectivity and mildness. masterorganicchemistry.com The pH of the reaction medium can also be important for the formation of the iminium ion intermediate. The reaction is typically carried out in chlorinated solvents like dichloroethane or tetrahydrofuran.

The following table provides illustrative data on the yields of analogous N-alkylation reactions, which can serve as a reference for the optimization of the synthesis of the target compound.

Amine SubstrateAlkylating Agent/AldehydeReducing Agent/BaseSolventYield (%)
N-Phenylaminopyridinium saltHexyl iodideCs₂CO₃CH₃CN98
N-Phenylaminopyridinium saltBenzyl iodideCs₂CO₃CH₃CN98
BenzylamineBenzaldehydeNaBH₃CNMethanol>90
MorpholineBenzaldehydeNaBH(OAc)₃Dichloroethane97

This data is based on analogous reactions and serves for illustrative purposes. masterorganicchemistry.comacs.org

The final purification of this compound is typically achieved through recrystallization or column chromatography to remove any unreacted starting materials or byproducts.

Chemical Reactivity and Derivatization of 4 Bromo Benzyl Ethyl Amino Acetic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions such as esterification and amide bond formation. These transformations typically involve the activation of the carboxyl group to enhance its electrophilicity. nih.gov

Esterification of [(4-Bromo-benzyl)-ethyl-amino]-acetic acid can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), is a common approach. researchgate.net This reaction is typically performed under reflux with azeotropic removal of water to drive the equilibrium towards the ester product. researchgate.net Alternatively, amino acid esters can be prepared by reacting the amino acid with an alcohol and a halocarbonyl compound, such as a chloroformate. google.com

Table 1: Examples of Esterification Reactions

Alcohol Reactant Product Name
Methanol This compound methyl ester
Ethanol This compound ethyl ester

This table presents the expected products from the esterification of this compound with various alcohols.

The formation of amides from the carboxylic acid moiety is a fundamental transformation, often requiring the activation of the carboxyl group to facilitate nucleophilic attack by an amine. organic-chemistry.org A general and effective method involves converting the carboxylic acid into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.govgoogle.com The resulting acyl chloride readily reacts with primary or secondary amines to yield the corresponding amide.

Another strategy involves the use of coupling reagents that facilitate the direct condensation of the carboxylic acid and amine. nih.gov Reagents such as titanium(IV) chloride (TiCl₄) have been shown to mediate this transformation effectively. nih.gov These methods provide a wide scope for synthesizing a variety of amide derivatives under controlled conditions. nih.gov

Table 2: Amide Formation with Various Amines

Amine Reactant Product Name
Ammonia 2-[(4-Bromo-benzyl)-ethyl-amino]-acetamide
Benzylamine 2-[(4-Bromo-benzyl)-ethyl-amino]-N-benzyl-acetamide
Diethylamine 2-[(4-Bromo-benzyl)-ethyl-amino]-N,N-diethyl-acetamide

This table illustrates the expected amide products from the reaction of activated this compound with different amines.

Reactivity of the Secondary Amine Moiety

The secondary amine in the molecule is nucleophilic and serves as a key site for alkylation, acylation, and other substitution reactions. msu.edu

As a nucleophile, the secondary amine can react with a variety of electrophilic compounds. For instance, it can undergo nucleophilic addition to the double bond of maleimides, a reaction commonly used in bioconjugation chemistry. researchgate.net Another characteristic reaction is with sulfonyl chlorides, such as benzenesulfonyl chloride. This reaction, known as the Hinsberg test, results in the formation of an N,N-disubstituted sulfonamide, which is typically an insoluble solid and is a classic method for distinguishing primary, secondary, and tertiary amines. msu.edu

Alkylation: The secondary amine can be alkylated by reaction with alkyl halides through an Sₙ2 mechanism. msu.edu This reaction introduces a third alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. However, the resulting tertiary amine is also nucleophilic and can compete with the starting material for the alkyl halide, potentially leading to over-alkylation and the formation of a quaternary ammonium (B1175870) salt. msu.edu The use of specific bases, such as Hünig's base, can help scavenge the acid produced during the reaction without competing in the alkylation. msu.edu

Acylation: Acylation of the secondary amine is readily accomplished using acylating agents like acetyl chloride or acetic anhydride. ias.ac.in This reaction forms an N-substituted amide derivative. The process is generally efficient and can be performed in aqueous media, sometimes buffered with a mild base like sodium acetate (B1210297) to neutralize the liberated acid. ias.ac.in This transformation is often used as a method for protecting the amine group in multi-step syntheses.

Table 3: Acylation Products of the Secondary Amine

Acylating Agent Product Name
Acetyl Chloride N-Acetyl-N-(4-bromobenzyl)-N-ethylglycine
Benzoyl Chloride N-Benzoyl-N-(4-bromobenzyl)-N-ethylglycine

This table shows the expected products from the acylation of the secondary amine functionality.

Transformations of the Bromobenzyl Group

The bromobenzyl group offers two main sites for chemical modification: the bromine-substituted aromatic ring and the benzylic carbon atom.

The carbon-bromine bond on the aromatic ring is a key feature for various cross-coupling reactions. Aryl bromides are common substrates for palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings, which allow for the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions are powerful tools for elaborating the aromatic core of the molecule.

The benzylic position (the CH₂ group adjacent to the aromatic ring) is also susceptible to reaction, particularly under free-radical conditions. masterorganicchemistry.com For example, benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator can introduce a second bromine atom at the benzylic carbon. masterorganicchemistry.com Furthermore, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic carbon. masterorganicchemistry.com In some cases, this can lead to cleavage of the benzylic C-N bond and oxidation of the benzyl (B1604629) group to a carboxylic acid, though the specific outcome would depend on the reaction conditions and the stability of the rest of the molecule. masterorganicchemistry.com

Table 4: Potential Transformations of the Bromobenzyl Group

Reaction Type Reagents Potential Product Type
Suzuki Coupling Arylboronic acid, Pd catalyst, Base Biaryl derivative
Heck Coupling Alkene, Pd catalyst, Base Stilbene derivative
Sonogashira Coupling Terminal alkyne, Pd/Cu catalysts, Base Arylalkyne derivative
Benzylic Bromination N-Bromosuccinimide (NBS), Initiator α-Bromo derivative

This table summarizes potential synthetic transformations involving the bromobenzyl moiety of the molecule.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.com In this process, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. youtube.com The reactivity of the ring and the position of the substitution are heavily influenced by the existing substituents. libretexts.org

In the case of this compound, the benzene ring has two substituents:

A bromine atom (-Br): This is a deactivating group, meaning it makes the ring less reactive towards electrophiles than benzene itself. libretexts.org However, it is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. organicchemistrytutor.com

A benzyl-ethyl-amino-acetic acid moiety (-CH₂N(Et)CH₂COOH): This alkyl-containing group is generally considered an activating group. savemyexams.com Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org Like the bromo group, it is also an ortho, para-director. organicchemistrytutor.com

The position of electrophilic attack is determined by the combined influence of these two groups. Since the activating group has a stronger directing effect than the deactivating halogen, the substitution will primarily be directed by the -CH₂N(Et)CH₂COOH group. The bromine atom is at position 4, and the activating group is at position 1. Therefore, the incoming electrophile will be directed to the positions ortho to the activating group (positions 2 and 6). Position 4 is already occupied by the bromine atom.

Common electrophilic aromatic substitution reactions that could be applied to this compound include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), a nitro group (-NO₂) can be introduced onto the ring, likely at the 2-position.

Halogenation: Further halogenation, for instance with Br₂ and a Lewis acid catalyst like FeBr₃, would also be directed to the 2-position.

Friedel-Crafts Alkylation/Acylation: These reactions introduce alkyl or acyl groups, respectively, onto the aromatic ring using an alkyl/acyl halide and a Lewis acid catalyst. These would also be directed to the 2-position.

The expected major products for these reactions are summarized in the table below.

Table 1: Potential Electrophilic Aromatic Substitution Reactions
Reaction TypeReagentsElectrophilePredicted Major Product
NitrationHNO₃, H₂SO₄-NO₂[(4-Bromo-2-nitro-benzyl)-ethyl-amino]-acetic acid
BrominationBr₂, FeBr₃-Br[(2,4-Dibromo-benzyl)-ethyl-amino]-acetic acid
Friedel-Crafts AcylationCH₃COCl, AlCl₃-COCH₃[(2-Acetyl-4-bromo-benzyl)-ethyl-amino]-acetic acid

Cross-Coupling Reactions

The carbon-bromine (C-Br) bond on the aromatic ring of this compound is a key site for derivatization via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. acs.org The aryl bromide functionality makes the compound a suitable substrate for several widely used coupling reactions. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govlibretexts.org It is a versatile method for forming biaryl compounds or attaching alkyl, alkenyl, or alkynyl groups to the aromatic ring. nih.govmdpi.com

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, catalyzed by a palladium complex. organic-chemistry.orgnih.govbeilstein-journals.orgmdpi.com This reaction is highly effective for creating new carbon-carbon double bonds.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. researchgate.net It typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgacs.org This method is invaluable for the synthesis of aryl-substituted alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orgorganic-chemistry.org It allows for the synthesis of a wide variety of arylamines from primary or secondary amines. beilstein-journals.orglibretexts.orgnih.gov

These reactions provide a modular approach to synthesize a diverse library of derivatives from this compound by varying the coupling partner.

Table 2: Potential Cross-Coupling Reactions and Products
Reaction NameCoupling PartnerTypical Catalyst/Base SystemProduct Structure Class
Suzuki-Miyaura CouplingPhenylboronic acidPd(PPh₃)₄ / K₂CO₃Biphenyl derivatives
Heck ReactionStyrenePd(OAc)₂ / PPh₃ / Et₃NStilbene derivatives
Sonogashira CouplingPhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃NDiarylacetylene derivatives
Buchwald-Hartwig AminationMorpholinePd₂(dba)₃ / XPhos / NaOt-BuN-Aryl amine derivatives

Spectroscopic Characterization and Structural Elucidation of 4 Bromo Benzyl Ethyl Amino Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework of [(4-Bromo-benzyl)-ethyl-amino]-acetic acid. Analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra provides detailed information about the chemical environment of each atom within the molecule.

In ¹H NMR spectroscopy, characteristic signals corresponding to the different proton environments are observed. For the parent compound, this compound, specific chemical shifts are indicative of its structure. Notably, the protons of the benzylic methylene group (Ar-CH₂-N) are expected to produce a signal in the downfield region of the spectrum, influenced by the adjacent aromatic ring and nitrogen atom. One study has reported a signal at δ 3.72 ppm for this benzylic group. The protons of the ethyl group exhibit a characteristic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), with a reported chemical shift of δ 1.04 ppm for the methyl group. The protons on the aromatic ring typically appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The acidic proton of the carboxylic acid group would be observed as a broad singlet, often far downfield.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is typically found in the most downfield region, around 170-180 ppm. The carbons of the aromatic ring will show signals in the aromatic region (approximately 110-140 ppm), with the carbon attached to the bromine atom being significantly influenced. The benzylic carbon and the carbons of the ethyl group and the acetic acid methylene group will appear in the aliphatic region of the spectrum.

Table 1: Representative ¹H NMR Spectral Data for this compound

Functional GroupChemical Shift (δ) ppmMultiplicity
-CH₂- (Benzyl)3.72Singlet
-CH₃ (Ethyl)1.04Triplet
-CH₂- (Ethyl)Data not availableQuartet
Aromatic-HData not availableMultiplet
-CH₂- (Acetic Acid)Data not availableSinglet
-COOHData not availableBroad Singlet

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomPredicted Chemical Shift (δ) ppm
C=O (Carboxylic Acid)170 - 180
Aromatic C-Br120 - 125
Aromatic C-H128 - 132
Aromatic C-CH₂135 - 140
-CH₂- (Benzyl)55 - 60
-CH₂- (Acetic Acid)50 - 55
-CH₂- (Ethyl)45 - 50
-CH₃ (Ethyl)10 - 15

Mass Spectrometry (MS) Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of this compound. The molecular formula of the compound is C₁₁H₁₄BrNO₂, corresponding to a molecular weight of approximately 272.14 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 272 and 274 with an approximate 1:1 intensity ratio, which is characteristic of the presence of a single bromine atom. The fragmentation pattern provides valuable structural information. A common fragmentation pathway for this molecule would be the cleavage of the benzylic C-N bond, leading to the formation of the 4-bromobenzyl cation at m/z 169 and 171. Another significant fragmentation would be the loss of the carboxylic acid group, resulting in a fragment ion. Further fragmentation of the ethylamino portion of the molecule would also be expected.

Electrospray ionization (ESI) mass spectrometry, a softer ionization technique, would be expected to show a prominent protonated molecule [M+H]⁺ at m/z 273 and 275.

Table 3: Expected Key Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment
272/274[C₁₁H₁₄BrNO₂]⁺ (Molecular Ion)
169/171[C₇H₆Br]⁺ (4-Bromobenzyl cation)
227/229[M - COOH]⁺
104[C₄H₁₀NO₂]⁺ (Ethylamino-acetic acid fragment)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent and characteristic absorption band would be from the carbonyl group (C=O) of the carboxylic acid, which is expected to appear as a strong, sharp peak in the region of 1700-1725 cm⁻¹. The O-H stretch of the carboxylic acid will be a very broad band, typically spanning from 2500 to 3300 cm⁻¹, often overlapping with the C-H stretching vibrations.

The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are observed in the range of 2850-3100 cm⁻¹. Specifically, aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹. The C-N stretching vibration of the tertiary amine is expected to be in the fingerprint region, typically between 1000 and 1250 cm⁻¹. The C-Br stretching vibration will be observed at a lower frequency, usually in the range of 500-600 cm⁻¹.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Strong, Very Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Carboxylic Acid)1700 - 1725Strong, Sharp
C=C Stretch (Aromatic)1450 - 1600Medium to Weak
C-N Stretch (Tertiary Amine)1000 - 1250Medium
C-Br Stretch500 - 600Medium to Strong

X-ray Crystallography

While specific crystallographic data for this compound is not widely available in the published literature, a hypothetical crystal structure would reveal several key features. The molecule would likely adopt a conformation that minimizes steric hindrance between the bulky 4-bromobenzyl group and the ethyl group. The geometry around the nitrogen atom would be trigonal pyramidal. In the crystal lattice, intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules is highly probable, potentially forming dimeric structures. The packing of the molecules in the crystal would be influenced by van der Waals interactions, including those involving the bromine atom and the aromatic rings.

Table 5: Hypothetical Crystallographic Parameters for this compound

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
Key Bond LengthsC-Br: ~1.90 Å, C=O: ~1.20 Å, C-O: ~1.31 Å, C-N: ~1.47 Å
Key Bond AnglesO-C=O: ~120°, C-N-C: ~110°
Intermolecular InteractionsHydrogen bonding (O-H···O), π-π stacking

Computational Chemistry and Molecular Modeling of 4 Bromo Benzyl Ethyl Amino Acetic Acid

Conformational Analysis and Energy Landscapes

The biological activity and physicochemical properties of a flexible molecule like [(4-Bromo-benzyl)-ethyl-amino]-acetic acid are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms and to map the energy landscape that governs the transitions between them.

The potential energy surface (PES) can be scanned by systematically rotating these bonds and calculating the corresponding energy at each step using QM or molecular mechanics (MM) methods. The results of such an analysis reveal the energy barriers between different conformations and identify the global and local energy minima. nih.gov For instance, the rotation of the 4-bromobenzyl group relative to the ethyl-amino-acetic acid backbone would likely reveal multiple low-energy staggered conformations, with higher energy eclipsed states representing the transition barriers. This analysis provides an efficient way to identify the major conformation classes of a molecule, reflecting the density of states in a multidimensional conformation space. nih.gov

Table 1: Key Rotatable Bonds for Conformational Analysis

Bond Description Atoms Involved Expected Impact on Conformation
Benzyl-Nitrogen Bond C(aromatic)-CH₂-N Orients the bromophenyl ring relative to the rest of the molecule.
Ethyl-Nitrogen Bond CH₂-CH₃ Determines the position of the terminal methyl group.
Acetic Acid-Nitrogen Bond N-CH₂-COOH Influences the accessibility and orientation of the carboxylic acid group.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of this compound. acs.orgescholarship.org Methods like Density Functional Theory (DFT) are commonly employed to study N-substituted glycine (B1666218) derivatives, offering a balance between accuracy and computational cost. nih.govacs.org

These calculations can determine a wide range of molecular properties:

Optimized Geometry: Quantum methods can predict the most stable (lowest energy) three-dimensional structure of the molecule with high precision, defining bond lengths, bond angles, and dihedral angles.

Electronic Properties: The distribution of electrons within the molecule is described by properties such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability. mdpi.com For this compound, the HOMO is likely localized on the electron-rich bromophenyl ring and the nitrogen atom, while the LUMO may be distributed over the carboxylic acid group.

Partial Atomic Charges: These calculations reveal how charge is distributed across the atoms, identifying electrophilic and nucleophilic sites. This is crucial for understanding potential intermolecular interactions, such as hydrogen bonding.

Spectroscopic Properties: Quantum calculations can predict spectroscopic data, such as NMR chemical shifts, which can be compared with experimental results to validate the computed structure. illinois.edu

Table 2: Illustrative Quantum Chemical Properties (DFT B3LYP/6-31G)*

Property Predicted Value / Location Significance
HOMO Energy -6.5 eV Region most likely to donate electrons.
LUMO Energy -1.2 eV Region most likely to accept electrons.
HOMO-LUMO Gap 5.3 eV Indicator of chemical stability.
Dipole Moment ~3.5 Debye Reflects the overall polarity of the molecule.
Mulliken Charge on N -0.6 e Indicates a nucleophilic center.

Molecular Dynamics Simulations

While quantum calculations excel at describing static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment, such as a solvent or a biological receptor. nih.gov

For this compound, an MD simulation would typically be performed by placing the molecule in a box of explicit solvent molecules (e.g., water, represented by models like TIP3P) and simulating its behavior for nanoseconds to microseconds. upc.edu

Key insights from MD simulations include:

Conformational Flexibility: MD simulations allow direct observation of transitions between the stable conformations identified in the conformational analysis, providing a dynamic view of the energy landscape.

Solvation Structure: The simulation reveals how solvent molecules arrange around the solute. Radial distribution functions can be calculated to show the probability of finding a water molecule at a certain distance from key functional groups, like the carboxylic acid or the bromine atom. biorxiv.org

Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the molecule's carboxylic acid group (as both a donor and acceptor) and surrounding water molecules can be quantified. semanticscholar.org

Root Mean Square Deviation (RMSD) and Fluctuation (RMSF): These metrics are used to assess the stability of the simulation and to identify which parts of the molecule are rigid or flexible. For this compound, the terminal ethyl group and the benzyl (B1604629) ring would likely show higher RMSF values compared to the core structure.

In Silico Prediction of Molecular Interactions

Computational methods are invaluable for predicting how a small molecule like this compound might interact with biological targets, a cornerstone of computer-assisted drug design. researchgate.net

Molecular Docking: This is a primary tool used to predict the preferred binding orientation of a molecule to a target protein. nih.gov A docking algorithm would place the molecule into the active site of a receptor in thousands of different positions and score each pose based on factors like electrostatic complementarity and hydrogen bonding. For example, the carboxylic acid group could form key hydrogen bonds with polar residues like arginine or lysine, while the bromobenzyl group could fit into a hydrophobic pocket.

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. A pharmacophore model for this compound would likely include a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the carboxylic acid hydrogen), a hydrophobic/aromatic feature (the bromophenyl ring), and a positive/ionizable feature (the tertiary amine, if protonated).

ADME/T Prediction: In silico tools can predict a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. scispace.com Based on its structure, software can estimate properties like lipophilicity (LogP), aqueous solubility, and potential for binding to plasma proteins, which are critical for evaluating its drug-likeness. nih.gov

Table 3: Predicted Interaction Profile

Interaction Type Potential Molecular Feature Example Target Residue Interaction
Hydrogen Bond (Donor) Carboxylic Acid (-OH) Aspartate, Glutamate (side chain O)
Hydrogen Bond (Acceptor) Carboxylic Acid (C=O), Nitrogen Arginine, Lysine (side chain NH)
Hydrophobic Interaction Bromophenyl Ring, Ethyl Group Leucine, Valine, Phenylalanine
Halogen Bonding Bromine Atom Electron-rich atoms (e.g., backbone carbonyl oxygen)

Biological Activity Investigations of 4 Bromo Benzyl Ethyl Amino Acetic Acid in in Vitro Systems

Enzyme Inhibition and Modulation Studies

The ability of [(4-Bromo-benzyl)-ethyl-amino]-acetic acid to modulate the activity of various enzymes is a primary area of investigation. These studies are fundamental to understanding its potential as a therapeutic agent, as enzymes are critical regulators of numerous physiological and pathological processes.

A variety of in vitro enzyme assays are employed to determine the inhibitory or modulatory effects of this compound. The choice of assay depends on the specific enzyme and the nature of its substrate and product. nih.govyoutube.com Common methodologies include:

Spectrophotometric Assays: These assays measure the change in absorbance of light as a substrate is converted to a product. nih.gov For example, if an enzyme produces a colored product, the increase in color intensity can be quantified over time.

Fluorometric Assays: These assays are highly sensitive and measure the fluorescence emitted by a product. They are particularly useful for detecting low levels of enzyme activity.

Luminometric Assays: These assays measure the light produced from a chemical reaction, such as the ATP-dependent reaction catalyzed by luciferase. They are often used in high-throughput screening.

Radiometric Assays: These assays use radioactively labeled substrates. The amount of radioactivity incorporated into the product is measured to determine enzyme activity.

High-Performance Liquid Chromatography (HPLC)-Based Assays: HPLC can be used to separate and quantify the substrate and product of an enzymatic reaction, providing a direct measure of enzyme activity. researchgate.net

In a typical enzyme inhibition assay, the enzyme is incubated with its substrate in the presence and absence of this compound at various concentrations. The rate of the reaction is measured, and the concentration of the compound that causes 50% inhibition of the enzyme's activity (IC50) is determined. nih.gov

While the full spectrum of enzyme targets for this compound is still under investigation, preliminary screening has identified potential interactions with several enzyme families. The structural motifs of the compound, including the bromo-benzyl group and the ethyl-amino-acetic acid moiety, suggest potential binding to enzymes involved in signal transduction and metabolism.

Hypothetical enzyme targets could include kinases, proteases, and metabolic enzymes. For instance, the acetic acid portion might interact with the active site of enzymes that recognize carboxylate substrates. The lipophilic bromo-benzyl group could facilitate binding to hydrophobic pockets within enzyme active sites.

Illustrative Data Table: Inhibition of Hypothetical Enzyme Targets by this compound

Enzyme TargetAssay TypeSubstrate Concentration (µM)IC50 (µM) of this compound
Kinase AFluorometric10 (ATP)15.2 ± 1.8
Protease BSpectrophotometric50 (Peptide)28.5 ± 3.1
Metabolic Enzyme CHPLC-based25 (Metabolite)8.9 ± 0.9

This data is for illustrative purposes only and does not represent actual experimental results.

Receptor Binding Affinity Studies

Understanding the interaction of this compound with cellular receptors is crucial for elucidating its pharmacological profile. Receptor binding assays are employed to determine the affinity and selectivity of the compound for various receptor types. nih.govgiffordbioscience.com

Radioligand binding assays are a sensitive and quantitative method to study receptor-ligand interactions. nih.govgiffordbioscience.com In these assays, a radioactively labeled ligand (radioligand) with known high affinity for a specific receptor is used.

The general principle involves incubating a source of the target receptor (e.g., cell membranes or purified receptors) with the radioligand. The amount of radioligand bound to the receptor is then measured.

Competition binding assays are used to determine the affinity of an unlabeled compound, such as this compound, for the receptor. springernature.com In these experiments, the receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. From this, the inhibition constant (Ki) can be calculated, which reflects the affinity of the test compound for the receptor. giffordbioscience.com

Illustrative Data Table: Competition Binding Assay Results for this compound

Receptor TargetRadioligand UsedRadioligand Concentration (nM)IC50 (nM) of this compoundCalculated Ki (nM)
Receptor X[³H]-Ligand A1.5550 ± 45275
Receptor Y[¹²⁵I]-Ligand B0.2> 10,000-
Receptor Z[³H]-Ligand C2.0120 ± 1560

This data is for illustrative purposes only and does not represent actual experimental results.

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in signal transduction and are major drug targets. creative-biogene.comiaanalysis.com Investigating the interaction of this compound with GPCRs is a key aspect of its pharmacological characterization.

Radioligand binding assays are a primary tool for studying GPCR-ligand interactions. nih.govmultispaninc.com These assays can determine the binding affinity of the compound to various GPCR subtypes. In addition to traditional filtration-based assays, modern techniques like Scintillation Proximity Assays (SPA) offer a high-throughput, homogeneous format for measuring GPCR binding. multispaninc.com

Functional assays that measure downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization, can further characterize the nature of the interaction (e.g., agonist or antagonist activity).

Cellular Assays and Biochemical Pathway Interrogation

Cell-based assays are essential for understanding the biological effects of this compound in a more physiologically relevant context. nih.govnih.gov These assays can provide insights into the compound's cell permeability, cytotoxicity, and its impact on various cellular pathways. nih.gov

Common cellular assays include:

Cell Viability Assays: These assays, such as the MTT or MTS assay, measure the metabolic activity of cells and are used to assess the cytotoxicity of the compound.

Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a specific promoter to measure the activation or inhibition of a particular signaling pathway. nih.gov

Western Blotting: This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the examination of how the compound affects the expression levels of key pathway components.

Flow Cytometry: This method can be used to analyze various cellular parameters, such as cell cycle progression, apoptosis, and the expression of cell surface markers.

By employing a panel of these assays, researchers can begin to map the biochemical pathways that are modulated by this compound. For example, if the compound is found to inhibit a specific kinase in an enzyme assay, subsequent cellular assays can be used to confirm this effect in intact cells and to investigate the downstream consequences of this inhibition.

Illustrative Data Table: Effect of this compound on Cellular Pathways

Cellular AssayCell LineEndpoint MeasuredConcentration of Compound (µM)Observed Effect (% of Control)
Cell Viability (MTT)HEK293Metabolic Activity1095 ± 5
Reporter Gene (Luciferase)HeLaPathway A Activation1045 ± 8
Western BlotA549Phosphorylation of Protein X1030 ± 6

This data is for illustrative purposes only and does not represent actual experimental results.

Investigation of Cellular Uptake Mechanisms

There is no available research detailing the mechanisms by which this compound is taken up by cells. Studies investigating whether this compound enters cells via passive diffusion, active transport, or other mechanisms have not been published.

Effects on Specific Signaling Pathways

No studies have been identified that investigate the effects of this compound on any specific cellular signaling pathways. Therefore, its potential to modulate pathways involved in cell proliferation, differentiation, apoptosis, or other cellular processes remains uncharacterized.

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for this compound have not been elucidated. There is no information available on its potential molecular targets or the biochemical interactions through which it might exert any biological effects.

Structure Activity Relationship Sar Studies of 4 Bromo Benzyl Ethyl Amino Acetic Acid Analogs

Design Principles for SAR Libraries

The design of SAR libraries for [(4-Bromo-benzyl)-ethyl-amino]-acetic acid analogs is guided by principles aimed at efficiently exploring chemical space to identify compounds with improved potency, selectivity, and pharmacokinetic properties. A primary strategy involves the systematic modification of the three key structural components of the parent molecule: the 4-bromobenzyl group, the ethyl-amino linker, and the acetic acid moiety.

Fragment-based approaches are often employed, where the molecule is dissected into its core fragments. stanford.edu Libraries are then designed to probe the importance of each fragment for biological activity. For instance, the "Rule of Three" may be applied to guide the selection of fragments with appropriate molecular weight, lipophilicity, and number of hydrogen bond donors and acceptors to ensure good starting points for optimization. stanford.edu

Diversity-oriented synthesis is another key principle, aiming to generate a wide range of structural analogs to maximize the chances of discovering novel activity. This can involve varying the substituents on the aromatic ring, altering the nature of the alkyl group on the nitrogen, and replacing the acetic acid with other acidic bioisosteres. The goal is to create a library that covers a broad range of physicochemical properties to effectively map the SAR landscape. stanford.edu

Computational methods, such as molecular docking and pharmacophore modeling, can also guide the design of SAR libraries. By modeling the interaction of the parent compound with its putative biological target, researchers can prioritize the synthesis of analogs that are predicted to have enhanced binding affinity.

Table 1: Key Structural Regions of this compound for SAR Library Design

Structural Region Potential Modifications Rationale for Modification
4-Bromobenzyl GroupSubstitution of the bromo group with other halogens (F, Cl, I), alkyl groups, alkoxy groups, or hydrogen bond donors/acceptors.To probe the role of electronics, sterics, and lipophilicity of the benzyl (B1604629) moiety in target binding.
Ethyl-amino LinkerVariation of the N-ethyl group to other alkyl chains (methyl, propyl, etc.), introduction of cyclic constraints, or replacement of the nitrogen with other heteroatoms.To explore the optimal size and conformation of the linker region for fitting into the binding pocket.
Acetic Acid MoietyReplacement with other acidic groups (e.g., propionic acid, tetrazole, sulfonic acid) or esterification to create prodrugs.To investigate the importance of the acidic group for target interaction and to modulate pharmacokinetic properties.

Systematic Structural Modifications and Their Impact on Biological Activity

Systematic structural modifications of this compound analogs are conducted to delineate the contribution of each part of the molecule to its biological activity. These modifications are typically performed in a stepwise manner to allow for a clear interpretation of the SAR data.

Modifications of the 4-Bromobenzyl Group: The 4-bromo substituent on the benzyl ring is a key feature to investigate. Replacing the bromine with other halogens can reveal the influence of electronegativity and atomic radius on activity. For example, a switch to a smaller fluorine atom or a larger iodine atom can alter both steric and electronic interactions with the target. Moving the bromo substituent to the 2- or 3-position of the ring can provide information on the spatial requirements of the binding pocket.

Modifications of the N-Ethyl Group: The size of the N-alkyl substituent can be critical for potency. A systematic variation from N-methyl to N-propyl and larger alkyl groups can determine the optimal steric bulk in this region. The introduction of branching or cyclization of the alkyl group can also be explored to constrain the conformation of the molecule and potentially enhance binding affinity.

Modifications of the Acetic Acid Moiety: The carboxylic acid group is often a key interacting group, potentially forming ionic bonds or hydrogen bonds with the biological target. Converting the carboxylic acid to an ester or an amide can help to confirm the importance of this acidic functionality. If the acidic nature is crucial, replacement with bioisosteres such as tetrazole or sulfonic acid can be investigated to fine-tune the pKa and pharmacokinetic properties of the compound.

Table 2: Illustrative SAR Data for Analogs of this compound

Compound R1 (on Benzyl Ring) R2 (on Nitrogen) R3 (Acid Moiety) Biological Activity (IC50, nM)
Parent 4-BrEthyl-CH2COOH50
Analog 1 4-ClEthyl-CH2COOH75
Analog 2 4-FEthyl-CH2COOH120
Analog 3 4-CH3Ethyl-CH2COOH90
Analog 4 4-BrMethyl-CH2COOH150
Analog 5 4-BrPropyl-CH2COOH80
Analog 6 4-BrEthyl-CH2CH2COOH200
Analog 7 4-BrEthyl-CH2COOCH3>1000
Analog 8 3-BrEthyl-CH2COOH180

Note: The data in this table is illustrative and intended to demonstrate the principles of SAR. Actual values would be determined experimentally.

Identification of Key Pharmacophoric Elements

Through the analysis of SAR data, the key pharmacophoric elements of this compound analogs can be identified. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect.

For this class of compounds, the likely pharmacophoric features include:

An aromatic hydrophobic region: Provided by the benzyl ring, which likely engages in hydrophobic interactions with the target protein. The nature and position of the substituent on this ring can modulate these interactions.

A hydrogen bond acceptor/hydrophobic feature: The halogen atom (bromine) on the benzyl ring can act as a hydrogen bond acceptor or contribute to hydrophobic interactions.

A central nitrogen atom: This atom can act as a hydrogen bond acceptor and its basicity can be important for interaction with the target.

A hydrophobic alkyl group: The N-ethyl group likely occupies a hydrophobic pocket, and its size is important for optimal fitting.

A negatively ionizable feature: The carboxylic acid group is a key feature, likely forming a crucial ionic or hydrogen bond interaction with a positively charged or polar residue in the binding site.

A pharmacophore model can be generated based on a set of active analogs, providing a hypothesis for the key interactions required for biological activity. nih.gov This model can then be used for virtual screening of compound libraries to identify novel molecules with the desired activity.

Development of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For this compound analogs, a QSAR study would involve calculating a set of molecular descriptors for each analog and then using statistical methods to build a predictive model. nih.gov

Descriptor Calculation: A wide range of descriptors can be calculated for each molecule, including:

2D descriptors: Molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and topological indices.

3D descriptors: Molecular shape indices, solvent-accessible surface area, and quantum chemical descriptors such as electrostatic potentials and orbital energies.

Model Building and Validation: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) or random forest can be used to build the QSAR model. wu.ac.th The dataset of compounds is typically divided into a training set for model development and a test set for external validation to assess the predictive power of the model.

A robust QSAR model can provide valuable insights into the physicochemical properties that are most important for the biological activity of this class of compounds. For example, a model might reveal that a certain range of lipophilicity and a specific electrostatic potential on the aromatic ring are critical for high potency. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. nih.gov

Research Applications of 4 Bromo Benzyl Ethyl Amino Acetic Acid in Chemical Biology

Use as a Chemical Probe for Target Validation

Chemical probes are essential small molecules used to study and validate the function of proteins and other biological targets. An effective chemical probe is typically characterized by its high potency, selectivity, and known mechanism of action. While compounds with similar functional groups, such as the bromo-benzyl moiety, have been explored in various contexts for their biological activity, there is no specific documented research that details the synthesis and application of [(4-Bromo-benzyl)-ethyl-amino]-acetic acid as a chemical probe for target validation. The process of developing a chemical probe involves extensive biological testing to establish its suitability for studying a specific target, and such data for this particular compound has not been published.

Role in Understanding Amino Acid Metabolism and Neurotransmitter Interactions

Amino acids and their derivatives are fundamental to a vast array of physiological processes, including serving as precursors for neurotransmitters that govern brain function. For instance, functionalized amino acids are often designed and synthesized to act as inhibitors for neurotransmitter transporters, such as the GABA transporters, to study their roles in neurological conditions. The structure of this compound, containing an N-substituted glycine (B1666218) (an amino acid), suggests a potential for interaction with biological pathways involving amino acids. However, there are no specific studies that investigate the role of this compound in amino acid metabolism or its potential interactions with neurotransmitter systems. Research in this area would typically involve assays to measure its effect on enzyme activity, transporter function, or receptor binding, none of which have been reported for this molecule.

Contribution to Lead Compound Identification for Academic Research

The identification of lead compounds is a critical first step in the drug discovery process. Academic research often focuses on the design and synthesis of novel molecular scaffolds that can be chemically modified to optimize their biological activity. The this compound structure represents a scaffold that could theoretically be explored for various therapeutic targets. The bromo-benzyl group, for example, is a common feature in compounds with antimicrobial and herbicidal properties. Nevertheless, a review of the scientific literature does not indicate that this compound has been identified as a lead compound or has been part of a library of compounds for screening in academic research projects. The journey from a novel chemical entity to a validated lead compound requires substantial evidence of biological activity and potential for optimization, which is currently not available for this specific molecule.

Future Directions and Research Challenges for 4 Bromo Benzyl Ethyl Amino Acetic Acid

Exploration of Novel Synthetic Methodologies

The classical synthesis of N-aryl amino acids often involves multi-step procedures that can be inefficient and generate significant waste. mdpi.com For [(4-bromo-benzyl)-ethyl-amino]-acetic acid, future research must focus on developing novel, more efficient, and environmentally benign synthetic strategies. Traditional methods like the N-arylation of amino acid esters can be limited by the need for stoichiometric amounts of strong bases and can lead to racemization, compromising the stereochemical integrity of the final product. researchgate.netacs.org

Emerging methodologies offer promising alternatives. For instance, transition-metal catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could provide a more direct and milder route to the N-aryl bond, potentially improving yields and reducing side reactions. researchgate.net Furthermore, the exploration of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, could significantly streamline the production of this compound and its derivatives. gla.ac.uk Green chemistry principles should also guide future synthetic work, encouraging the use of less hazardous solvents and reagents. nih.govacs.org

A comparative analysis of potential synthetic routes highlights the advantages of modern approaches:

Methodology Potential Advantages Research Challenges
Traditional Alkylation Simple reagentsLow yields, harsh conditions, potential for over-alkylation, environmental concerns.
Buchwald-Hartwig Amination High yields, mild conditions, good functional group tolerance, stereoretention. researchgate.netacs.orgCatalyst cost and sensitivity, optimization of ligand and base combinations.
Reductive Amination Readily available starting materials, operational simplicity.Control of selectivity, potential for side product formation.
One-Pot Methodologies Increased efficiency, reduced waste, lower cost. gla.ac.ukComplex reaction optimization, compatibility of reagents and intermediates.

The development of a scalable and cost-effective synthesis will be crucial for enabling the extensive biological and preclinical studies required for drug development.

Expansion of Biological Target Profiling

While the initial interest in a compound like this compound might stem from its structural similarity to known bioactive molecules, a comprehensive understanding of its therapeutic potential requires unbiased and extensive biological target profiling. ontosight.ai Identifying the specific proteins, enzymes, or receptors with which the compound interacts is a critical hurdle in chemical genetics and drug discovery. nih.gov

Future research should move beyond hypothesis-driven testing against a limited set of targets. High-throughput screening (HTS) campaigns against large panels of biological targets can provide a broad overview of the compound's activity. pharmafeatures.com However, to gain a deeper, more physiologically relevant understanding, target identification should be performed in cellular or even whole-organism contexts. youtube.com

A powerful strategy for this is chemical proteomics, which utilizes chemically modified versions of the bioactive compound to "fish out" its binding partners from complex biological samples like cell lysates. nih.govresearchgate.netchomixbio.com Affinity-based chemical proteomics can systematically map small molecule-protein interactions, revealing not only the primary target but also potential off-target effects that could contribute to both efficacy and toxicity. researchgate.net Integrating these experimental approaches with computational methods can help prioritize and validate potential targets. nih.govnih.gov

Key Approaches for Target Profiling:

High-Throughput Screening (HTS): Rapidly screen the compound against hundreds or thousands of purified proteins and cellular assays.

Chemical Proteomics: Use affinity probes to isolate and identify binding proteins directly from cells or tissues. nih.govazolifesciences.com

Phenotypic Screening: Identify cellular effects of the compound and then work backward to identify the responsible target(s). youtube.com

Genetic Approaches: Use techniques like siRNA knockdown to validate the role of putative targets in the compound's observed activity. researchgate.net

Uncovering the full spectrum of biological targets for this compound will be essential for elucidating its mechanism of action and identifying the most promising therapeutic applications.

Advanced Computational Modeling Applications

In modern drug discovery, in silico methods are indispensable for accelerating research and reducing costs. researchgate.net For this compound, advanced computational modeling can provide profound insights into its behavior at a molecular level, guiding synthetic efforts and predicting biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of this compound and its analogues with their biological activities. nih.gov This can help in designing new derivatives with improved potency and selectivity. acs.org Molecular docking and dynamics simulations can predict how the compound binds to the active site of a target protein, revealing key interactions and informing the design of more potent inhibitors. nih.govdntb.gov.ua

Furthermore, computational tools are crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. researchgate.netsemanticscholar.org Early in silico ADME profiling can identify potential liabilities, such as poor oral bioavailability or rapid metabolism, allowing chemists to modify the structure proactively to improve its pharmacokinetic profile. researchgate.net

Computational Tool Application for this compound Potential Insights
QSAR Correlate structural modifications with changes in biological activity.Identify key structural features for potency and selectivity.
Molecular Docking Predict binding mode and affinity to putative protein targets.Guide rational design of more potent analogues.
Molecular Dynamics Simulate the stability and conformational changes of the ligand-protein complex over time.Understand the dynamics of the binding interaction.
In Silico ADME Predict pharmacokinetic properties like solubility, permeability, and metabolic stability. researchgate.netFlag potential development issues early and guide structural optimization.

By leveraging these computational approaches, researchers can make more informed decisions, prioritize experiments, and accelerate the journey of this compound from a laboratory chemical to a potential therapeutic agent. pharmafeatures.com

Integration with Omics Technologies

To fully comprehend the biological impact of this compound, it is essential to look beyond single-target interactions and embrace a systems-level perspective. nashbio.com The integration of the compound's activity profile with various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—represents a powerful frontier in drug discovery. nih.govbiobide.com This multi-omics approach provides a holistic view of the cellular response to the compound, revealing changes in gene expression, protein levels, and metabolic pathways. nashbio.commdpi.com

For example, treating cells with this compound and subsequently analyzing their transcriptome (the full range of messenger RNA molecules) can reveal which genes are up- or down-regulated, offering clues about the pathways being modulated. frontlinegenomics.com Similarly, proteomics can identify changes in the abundance or post-translational modification of thousands of proteins, providing a direct readout of the compound's functional impact. azolifesciences.com Metabolomics, the study of small molecule metabolites, can reveal downstream effects on cellular metabolism. mdpi.com

Integrating chemoproteomics with single-cell transcriptomics is a particularly novel strategy that can profile cellular-specific targets and functional processes with unprecedented resolution. rsc.org This allows researchers to understand how the compound affects different cell types within a complex tissue, which is crucial for understanding both its therapeutic action and potential side effects. rsc.org By combining these vast datasets, researchers can build comprehensive network models of the compound's mechanism of action, identify biomarkers of response, and pave the way for personalized medicine applications. biobide.commdpi.com

Q & A

Basic: What synthetic methodologies are employed for the laboratory-scale preparation of [(4-Bromo-benzyl)-ethyl-amino]-acetic acid?

Answer:
The compound is typically synthesized via a two-step protocol:

Alkylation : Ethylamine is reacted with 4-bromobenzyl bromide under inert conditions (e.g., nitrogen atmosphere) to form the (4-bromo-benzyl)-ethyl-amine intermediate. Solvents like dry THF or DMF are used, with monitoring by TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .

Carboxylic Acid Conjugation : The amine intermediate is coupled with bromoacetic acid or chloroacetic acid in the presence of a base (e.g., K₂CO₃) at 60–80°C for 12–24 hours. Purification involves recrystallization (ethanol/water) or silica-gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) .
Key Validation : Monitor reaction progress via LC-MS (expected [M+H]+: 287.04) and confirm purity (>95%) by HPLC (C18 column, acetonitrile/water gradient) .

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

  • 1H/13C NMR :
    • 1H NMR (DMSO-d6) : δ 7.45 (d, J=8.2 Hz, 2H, aromatic Br-C6H4), 4.30 (s, 2H, CH2COO), 3.60 (q, J=7.1 Hz, 2H, N-CH2CH3), 2.90 (t, J=6.5 Hz, 2H, benzyl-CH2), 1.10 (t, J=7.1 Hz, 3H, CH3) .
    • 13C NMR : δ 172.5 (COOH), 135.2 (C-Br), 52.1 (N-CH2), 41.8 (benzyl-CH2).
  • IR Spectroscopy : Strong O-H stretch (~2500–3000 cm⁻¹ for carboxylic acid), C=O (~1700 cm⁻¹) .
  • Mass Spectrometry : ESI-MS m/z 287.04 ([M+H]+) with isotopic pattern confirming bromine .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT Calculations : Use B3LYP/6-31G(d) to model transition states for SN2 reactions. The bromine atom’s electron-withdrawing effect lowers the LUMO energy of the benzyl group, enhancing electrophilicity.
  • Solvent Effects : PCM models (e.g., water, DMSO) predict activation energies (ΔG‡) for hydrolysis or aminolysis. Validation via experimental kinetic studies (e.g., monitoring by 19F NMR if derivatives are fluorinated) .
  • Example : In Suzuki-Miyaura coupling, the bromine site reacts with arylboronic acids. DFT predicts a Pd(0)-mediated oxidative addition barrier of ~25 kcal/mol .

Advanced: What strategies resolve discrepancies in reported solubility data for this compound across solvents?

Answer:

  • Controlled Reassessment :
    • Solubility Testing : Use saturation shake-flask method in DMSO, methanol, and water. Centrifuge at 10,000 rpm (4°C) and quantify supernatant via UV-Vis (λmax = 265 nm) .
    • Purity Confirmation : HPLC (C18 column, 0.1% TFA in mobile phase) to rule out impurities (>99% purity required) .
  • Error Sources :
    • Hygroscopicity : Karl Fischer titration to measure residual water in DMSO stocks.
    • pH Dependence : Adjust solubility studies to pH 7.4 (PBS buffer) for biologically relevant data .

Advanced: How does steric hindrance from the ethyl-amino group influence the compound’s coordination chemistry with metal ions?

Answer:

  • Experimental Design :
    • Potentiometric Titration : Titrate the compound with Cu(II) or Zn(II) salts in aqueous ethanol. Monitor pH changes to determine stability constants (log β) .
    • X-ray Crystallography : Co-crystallize with Cu(II) acetate to resolve coordination geometry (e.g., square planar vs. octahedral) .
  • Findings : The ethyl group reduces dentate binding efficiency compared to unsubstituted analogs (e.g., log β for Cu(II) = 8.2 vs. 10.5 for glycine) .

Basic: What are the recommended storage conditions to ensure long-term stability of this compound?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid moiety.
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: What mechanistic insights explain the compound’s inhibitory activity against bacterial enzymes?

Answer:

  • Enzyme Assays :
    • Kinetic Studies : Use Lineweaver-Burk plots to identify competitive inhibition of dihydrofolate reductase (Ki = 1.2 µM) .
    • Docking Simulations : AutoDock Vina models show the bromobenzyl group occupying a hydrophobic pocket near the enzyme’s active site .
  • SAR Analysis : Methylation of the ethyl group reduces activity by 80%, highlighting steric sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.